Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine
Description
Fundamental Structural Framework
The molecular architecture of Boc-D-threo-3-(benzodioxol-5-yl)serine incorporates several key structural elements that define its chemical behavior and biological activity. The compound features a central amino acid backbone derived from serine, with the characteristic amino and carboxyl functional groups present in protected and free forms respectively. The tert-butoxycarbonyl group serves as a protecting moiety for the amino functionality, providing selective reactivity control during synthetic transformations. The threo configuration at the beta carbon establishes the stereochemical relationship between the hydroxyl and aromatic substituents, creating a specific three-dimensional arrangement that influences molecular recognition and binding properties.
The benzodioxol-5-yl moiety represents a significant structural feature that distinguishes this compound from simple serine derivatives. This aromatic heterocyclic system consists of a benzene ring fused to a 1,3-dioxole ring, creating a rigid bicyclic framework with specific electronic properties. The methylenedioxy bridge in the dioxole ring imposes conformational constraints on the aromatic system while simultaneously providing unique electron-donating characteristics that can influence the compound's reactivity and stability. The attachment point at the 5-position of the benzodioxol system creates a meta relationship with respect to the dioxole ring, establishing specific steric and electronic environments for molecular interactions.
Stereochemical Configuration and Absolute Configuration
The stereochemical configuration of Boc-D-threo-3-(benzodioxol-5-yl)serine follows the established threo nomenclature system, indicating specific spatial arrangements of substituents around the amino acid backbone. The D-configuration designation refers to the absolute configuration at the alpha carbon, following the conventional D/L system for amino acids. This stereochemical assignment places the compound in the same configurational family as D-serine, with the amino group positioned in the characteristic spatial orientation relative to the carboxyl functionality.
The threo configuration specifically describes the relationship between the hydroxyl group at the beta carbon and the aromatic substituent, creating a distinct stereochemical environment that differs from the corresponding erythro isomer. This configurational assignment has profound implications for the compound's conformational preferences, as the threo arrangement tends to favor specific rotameric states that minimize steric interactions between bulky substituents. The absolute configuration can be determined through various analytical methods, including optical rotation measurements, nuclear magnetic resonance spectroscopy with chiral auxiliaries, and X-ray crystallographic analysis when suitable crystals can be obtained.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJOBNEPFXROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The reaction conditions often require the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as catalysts, with cesium carbonate as the base .
Industrial Production Methods
While specific industrial production methods for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is used in a variety of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, such as anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine exerts its effects involves its interaction with specific molecular targets. The benzo[1,3]dioxole group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[1,3]dioxole moiety is a common structural motif in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions. Below is a comparative analysis of Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine with structurally or functionally related compounds:
Structural Analogues
Key Differences and Trends
Core Structure :
- The serine backbone in this compound distinguishes it from amphetamines (e.g., MDMA) or heterocycles (e.g., dihydropyrazoles). This structural divergence dictates its role as a peptide intermediate rather than a bioactive molecule .
- Boronic acid derivatives (e.g., Benzo[d][1,3]dioxol-5-ylboronic acid) serve as synthetic tools, unlike the Boc-protected serine, which is tailored for chiral synthesis .
Substituent Effects :
- The Boc group enhances solubility and stability during solid-phase peptide synthesis, a feature absent in unprotected analogues like MDMA .
- Anticonvulsant dihydropyrazoles (e.g., compound 1 in ) rely on the tert-butyl group for lipophilicity and CNS penetration, whereas the Boc group in the target compound is primarily protective .
Physicochemical Properties
- Lipophilicity : The benzo[1,3]dioxole moiety increases logP values across analogues, enhancing membrane permeability. For example, MDMA (logP ~1.6) and dihydropyrazoles (logP ~2.8) exhibit higher lipophilicity than this compound (predicted logP ~1.2) .
- Solubility : The Boc group improves solubility in organic solvents (e.g., DCM, THF), critical for peptide synthesis, whereas boronic acid derivatives require polar aprotic solvents (e.g., DMF) .
Biological Activity
Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
This compound is a modified amino acid that incorporates a benzo[1,3]dioxole moiety. This structural modification is hypothesized to enhance its interaction with biological targets, particularly in the context of neuropharmacology and enzyme inhibition.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : D-serine and benzo[1,3]dioxole derivatives.
- Reagents : Boc anhydride for protecting the amino group.
- Methodology : The reaction proceeds through a series of steps including protection, coupling, and deprotection to yield the final product.
This compound acts primarily as a D-amino acid oxidase (DAAO) inhibitor. DAAO catalyzes the oxidative deamination of D-amino acids, including D-serine, which is a co-agonist at the glycine site of NMDA receptors. Inhibition of this enzyme can lead to increased levels of D-serine in the brain, potentially enhancing NMDA receptor activity.
3.2 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DAAO. The IC50 values reported in various studies range from sub-micromolar to low micromolar concentrations.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 - 2.0 | DAAO |
3.3 In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to increased levels of D-serine in both plasma and brain tissues. This elevation correlates with enhanced cognitive functions in tests assessing memory and learning.
4. Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Cognitive Enhancement
A study involving aged rats demonstrated that treatment with this compound improved performance in spatial navigation tasks compared to control groups receiving placebo treatments.
Case Study 2: Schizophrenia Model
In a schizophrenia model using rodents, administration of this compound resulted in a reduction of hyperactivity and improved social interaction behaviors, suggesting potential antipsychotic effects.
5. Conclusion
This compound represents a promising compound for further research due to its ability to inhibit DAAO and enhance D-serine levels in the brain. Its potential applications in treating cognitive disorders and schizophrenia warrant further investigation through clinical trials.
Q & A
Basic Research Question
- NMR : Identifies protons in the benzo[1,3]dioxol group (e.g., singlet at δ ~5.93 ppm for OCHO) and stereochemical environments .
- NMR : Confirms carbonyl groups (Boc: δ ~155 ppm) and aromatic carbons in the dioxolane ring .
- IR Spectroscopy : Detects Boc C=O stretches (~1680–1720 cm) and NH/OH vibrations .
- X-ray Crystallography : Resolves absolute configuration and torsional angles, as demonstrated for diselenide analogs .
How to resolve discrepancies in NMR data between this compound and its analogs?
Advanced Research Question
- Comparative Analysis : Align chemical shifts with structurally similar compounds (e.g., 5-(benzo[d][1,3]dioxol-5-yl)pyrazolines) to identify substituent effects .
- Solvent/Isotope Effects : Test deuteration (e.g., DO exchange) to distinguish labile protons .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data .
What are the common purification methods for intermediates in the synthesis of this compound?
Basic Research Question
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity solids (e.g., 90% yield for pyrazoline derivatives) .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
- HPLC : Reverse-phase methods resolve enantiomers if chiral centers are present .
What role does computational chemistry play in predicting the bioactivity of benzo[1,3]dioxol derivatives?
Advanced Research Question
- Virtual Screening : Molecular docking (e.g., targeting uPAR or α-glucosidase) identifies potential binding modes, as seen for IPR-1 and BDC compounds .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with anticonvulsant or antimicrobial activity .
How to optimize reaction conditions for introducing the benzo[1,3]dioxol moiety during synthesis?
Basic Research Question
- Catalysis : Use Lewis acids (e.g., POCl) for electrophilic substitution in aromatic systems .
- Temperature Control : Reflux in THF or DMF at 80–100°C maximizes yields for condensation reactions .
- Protection Strategies : Temporary protection of reactive groups (e.g., Boc for amines) prevents side reactions .
How can thermogravimetric analysis (TGA) inform the stability studies of benzo[1,3]dioxol-containing compounds?
Advanced Research Question
- Decomposition Profiles : TGA identifies thermal stability thresholds (e.g., diselenide derivatives decompose at ~200°C) .
- Hydration/Solvation : Weight loss below 100°C indicates solvent retention, critical for crystallinity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
